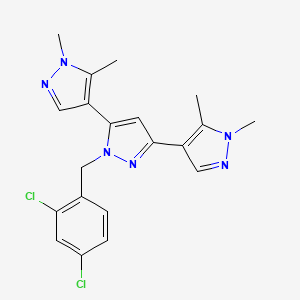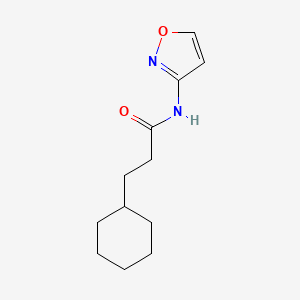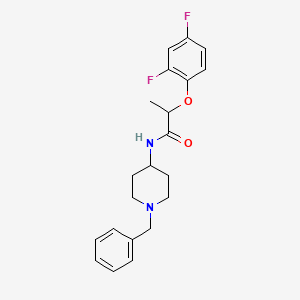![molecular formula C25H24N2O2S B4700121 5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione](/img/structure/B4700121.png)
5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione
Descripción general
Descripción
5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione, also known as DPH, is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for DNA and RNA synthesis. DPH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections.
Mecanismo De Acción
5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione inhibits DHODH by binding to the enzyme's active site and preventing the oxidation of dihydroorotate to orotate. This leads to a decrease in pyrimidine synthesis and DNA replication, which ultimately results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione has been shown to have potent antiproliferative effects on cancer cells, as well as anti-inflammatory effects in autoimmune disorders. In addition, 5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione has been shown to have antiviral effects against various viruses, including hepatitis C virus and dengue virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione in lab experiments is its high potency and selectivity for DHODH, which allows for specific targeting of the enzyme. However, one limitation is that 5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione is a relatively new compound, and its long-term effects and potential toxicity are not well understood.
Direcciones Futuras
Future research on 5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione could focus on its potential therapeutic applications in other diseases, such as neurological disorders and metabolic diseases. In addition, further studies could investigate the long-term effects and potential toxicity of 5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione, as well as its pharmacokinetics and pharmacodynamics in vivo. Finally, research could also focus on developing new derivatives of 5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione with improved efficacy and selectivity for DHODH.
Aplicaciones Científicas De Investigación
5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting DHODH, which leads to a decrease in pyrimidine synthesis and DNA replication. In autoimmune disorders, 5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione has been shown to inhibit T cell proliferation and cytokine production, which reduces inflammation and autoimmune responses. In viral infections, 5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione has been shown to inhibit viral replication by targeting DHODH, which is required for viral DNA replication.
Propiedades
IUPAC Name |
5,5-diphenyl-3-(4-phenylsulfanylbutyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c28-23-25(20-12-4-1-5-13-20,21-14-6-2-7-15-21)26-24(29)27(23)18-10-11-19-30-22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNMDPJFONXBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCCSC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]nicotinamide](/img/structure/B4700052.png)
![N-(5-{2-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4700068.png)

![4-(1-piperidinylmethyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4700082.png)
![2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B4700091.png)


![4-(4-ethylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4700111.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4700115.png)

![methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4700137.png)

![N-{4-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B4700143.png)
![2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B4700144.png)